molecular formula C8H7ClN2O2S B13262008 Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride

Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride

Cat. No.: B13262008
M. Wt: 230.67 g/mol
InChI Key: WJAZGCBJFZKPMX-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride is a compound belonging to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. These compounds are known for their broad spectrum of biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally benign solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., hydrogen peroxide, tert-butyl hydroperoxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .

Scientific Research Applications

Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of enzyme activities, inhibition of protein-protein interactions, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanesulfonyl chloride

InChI

InChI=1S/C8H7ClN2O2S/c9-14(12,13)6-7-5-11-4-2-1-3-8(11)10-7/h1-5H,6H2

InChI Key

WJAZGCBJFZKPMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CS(=O)(=O)Cl

Origin of Product

United States

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